Ethyltris(2-methylpropoxy)silane

Description

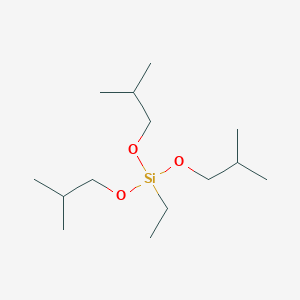

Ethyltris(2-methylpropoxy)silane is an organosilicon compound characterized by a central silicon atom bonded to one ethyl group and three 2-methylpropoxy (isobutoxy) groups. These compounds share structural similarities, with variations in alkyl/alkoxy substituents influencing their reactivity, stability, and industrial uses. Organosilanes are widely employed in surface treatments, coatings, and polymer chemistry due to their hydrophobic and crosslinking capabilities .

Properties

CAS No. |

4723-62-0 |

|---|---|

Molecular Formula |

C14H32O3Si |

Molecular Weight |

276.49 g/mol |

IUPAC Name |

ethyl-tris(2-methylpropoxy)silane |

InChI |

InChI=1S/C14H32O3Si/c1-8-18(15-9-12(2)3,16-10-13(4)5)17-11-14(6)7/h12-14H,8-11H2,1-7H3 |

InChI Key |

IJXSSHHYRQJMIC-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](OCC(C)C)(OCC(C)C)OCC(C)C |

Origin of Product |

United States |

Preparation Methods

Ethyltris(2-methylpropoxy)silane can be synthesized through several methods. One common approach involves the reaction of ethyltrichlorosilane with 2-methylpropanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, and the product is purified through distillation . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .

Chemical Reactions Analysis

Ethyltris(2-methylpropoxy)silane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: It can be reduced using hydride donors such as lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the ethyl or 2-methylpropoxy groups are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanols, while reduction can produce silanes with different substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyltris(2-methylpropoxy)silane involves its ability to form covalent bonds with both organic and inorganic materials. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, which allows it to act as a bridge between different materials. This property is utilized in various applications, such as improving the adhesion of coatings and enhancing the stability of nanoparticles .

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

Structural and Molecular Differences

The table below highlights key structural and molecular distinctions between Ethyltris(2-methylpropoxy)silane and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | CAS Number |

|---|---|---|---|---|

| This compound | C₁₃H₃₀O₃Si* | ~262.5* | Ethyl + 3 isobutoxy groups | Not provided |

| Vinyltris(2-methoxyethoxy)silane | C₁₁H₂₄O₆Si | 280.39 | Vinyl + 3 methoxyethoxy groups | 1067-53-4 |

| Methyltris(methoxyethoxy)silane | C₁₀H₂₄O₆Si | 268.38 | Methyl + 3 methoxyethoxy groups | 17980-64-2 |

*Calculated based on analogous structures.

Key Observations :

- Vinyltris(2-methoxyethoxy)silane contains a reactive vinyl group, enabling polymerization or crosslinking in coatings, unlike the ethyl or methyl variants .

- Methyltris(methoxyethoxy)silane has shorter methoxyethoxy chains, which may improve solubility in polar solvents compared to isobutoxy derivatives .

Hydrophobicity and Surface Protection

- This compound : The isobutoxy groups likely form dense hydrophobic layers on surfaces, similar to silane impregnation techniques used in concrete protection .

- Vinyltris(2-methoxyethoxy)silane : Demonstrated efficacy in forming durable coatings due to its vinyl group, which facilitates covalent bonding with substrates .

- Methyltris(methoxyethoxy)silane : Used in applications requiring moderate hydrophobicity and compatibility with aqueous systems .

Reactivity and Stability

- Ethyl and methyl substituents are less reactive than vinyl groups, making vinyltris(2-methoxyethoxy)silane more suitable for reactive coating formulations .

- Bulkier isobutoxy groups in this compound may reduce hydrolysis rates compared to methoxyethoxy-substituted silanes, enhancing long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.